Cas no 496057-54-6 (N-(2-Hydroxyethyl)-3-piperidinecarboxamide)

N-(2-Hydroxyethyl)-3-piperidinecarboxamide 化学的及び物理的性質
名前と識別子
-
- 3-Piperidinecarboxamide,N-(2-hydroxyethyl)-
- N-(2-hydroxyethyl)piperidine-3-carboxamide
- RAC PIPERIDINE-3-CARBOXYLIC ACID (2-HYDROXYETHYL)-AMIDE
- AC1MC2Q8
- AG-F-66024
- CTK4J1437
- MolPort-000-158-356
- n-(2-hydroxyethyl)-3-piperidinecarboxamide
- Piperidine-3-carboxylic acid (2-hydroxyethyl)-amide
- SureCN1524136
- 496057-54-6
- SCHEMBL1524136
- CS-0319980
- F79945
- SB41725
- rac piperidine-3-carboxylic acid (2-hydroxyethyl)-amide, AldrichCPR
- Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide
- FS-4711
- AKOS009384419
- DTXSID40375168
- RFPHDGCQINZWOO-UHFFFAOYSA-N
- 1-Pyrrolidinecarboxylicacid,3-ethynyl-,1,1-dimethylethylester
- MFCD03425211
- Piperidine-3-carboxylic acid(2-hydroxyethyl)amide
- FT-0746049
- N-(2-Hydroxyethyl)-3-piperidinecarboxamide
-
- MDL: MFCD03425211
- インチ: InChI=1S/C8H16N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h7,9,11H,1-6H2,(H,10,12)
- InChIKey: RFPHDGCQINZWOO-UHFFFAOYSA-N
- ほほえんだ: OCCNC(C1CCCNC1)=O
計算された属性
- せいみつぶんしりょう: 172.12100
- どういたいしつりょう: 172.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1.5
じっけんとくせい
- ゆうかいてん: 119 °C
- PSA: 61.36000
- LogP: -0.18580
N-(2-Hydroxyethyl)-3-piperidinecarboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Hydroxyethyl)-3-piperidinecarboxamide 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
N-(2-Hydroxyethyl)-3-piperidinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H860545-500mg |
N-(2-Hydroxyethyl)-3-piperidinecarboxamide |
496057-54-6 | 500mg |
$ 115.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1241993-250mg |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 250mg |
$195 | 2023-05-17 | |
1PlusChem | 1P01F2Q0-250mg |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 250mg |
$50.00 | 2024-05-01 | |
Aaron | AR01F2YC-5g |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 5g |
$318.00 | 2023-12-14 | |
eNovation Chemicals LLC | Y1241993-5g |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 5g |
$360 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390650-1g |
N-(2-hydroxyethyl)piperidine-3-carboxamide |
496057-54-6 | 97% | 1g |
¥604.00 | 2024-05-11 | |
eNovation Chemicals LLC | Y1241993-500mg |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 500mg |
$195 | 2025-02-21 | |
Aaron | AR01F2YC-500mg |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 500mg |
$137.00 | 2025-02-10 | |
eNovation Chemicals LLC | Y1241993-500mg |
Piperidine-3-carboxylic acid (2-hydroxy-ethyl)-amide |
496057-54-6 | 97% | 500mg |
$195 | 2025-02-27 | |
TRC | H860545-100mg |
N-(2-Hydroxyethyl)-3-piperidinecarboxamide |
496057-54-6 | 100mg |
$ 50.00 | 2022-06-04 |
N-(2-Hydroxyethyl)-3-piperidinecarboxamide 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
N-(2-Hydroxyethyl)-3-piperidinecarboxamideに関する追加情報
Professional Introduction to N-(2-Hydroxyethyl)-3-piperidinecarboxamide (CAS No. 496057-54-6)
N-(2-Hydroxyethyl)-3-piperidinecarboxamide, a compound with the chemical identifier CAS No. 496057-54-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and therapeutic interventions.
The molecular structure of N-(2-Hydroxyethyl)-3-piperidinecarboxamide incorporates a piperidine ring, a moiety that is widely recognized for its versatility in medicinal chemistry. Piperidine derivatives are frequently employed in the design of bioactive molecules due to their ability to modulate biological pathways and interact with target proteins. The presence of a 2-hydroxyethyl side chain further enhances the compound's pharmacological profile, offering opportunities for diverse interactions with biological systems.
In recent years, there has been a surge in research focused on developing novel compounds that can address complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. N-(2-Hydroxyethyl)-3-piperidinecarboxamide has emerged as a promising candidate in this context, thanks to its unique chemical properties and potential biological activities. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in disease pathogenesis.
One of the most compelling aspects of N-(2-Hydroxyethyl)-3-piperidinecarboxamide is its potential as a scaffold for further chemical modification. The hydroxyl group on the 2-position of the piperidine ring provides a versatile site for attachment of various pharmacophores, enabling the synthesis of derivatives with tailored biological activities. This flexibility has made it an attractive molecule for medicinal chemists seeking to develop new therapeutic agents.
The synthesis of N-(2-Hydroxyethyl)-3-piperidinecarboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework. These synthetic strategies not only highlight the compound's complexity but also underscore the sophistication of modern chemical synthesis techniques.
Recent advancements in computational chemistry have further enhanced our understanding of the pharmacological properties of N-(2-Hydroxyethyl)-3-piperidinecarboxamide. Molecular modeling studies have revealed insights into its binding interactions with target proteins, providing valuable information for structure-activity relationship (SAR) analysis. These computational approaches have complemented experimental investigations, leading to a more comprehensive characterization of the compound's biological effects.
In preclinical studies, N-(2-Hydroxyethyl)-3-piperidinecarboxamide has demonstrated encouraging results in models of various diseases. Its ability to modulate key biological pathways has been observed across multiple therapeutic areas, including oncology and neurology. These findings have prompted researchers to explore its potential as a lead compound for further development into novel therapeutics.
The pharmacokinetic profile of N-(2-Hydroxyethyl)-3-piperidinecarboxamide is another critical aspect that has been extensively studied. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and safety profile. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for clinical translation.
The development of new drugs is often hindered by challenges such as poor solubility, low bioavailability, and adverse side effects. The unique structural features of N-(2-Hydroxyethyl)-3-piperidinecarboxamide offer potential solutions to these issues through rational drug design. By leveraging structural insights gained from computational studies and synthetic modifications, researchers aim to enhance the compound's overall pharmacological profile.
The impact of N-(2-Hydroxyethyl)-3-piperidinecarboxamide extends beyond basic research; it holds significant implications for drug discovery and development pipelines. Its emergence as a versatile scaffold has inspired new approaches in medicinal chemistry and provided a foundation for exploring novel therapeutic strategies. As research continues to unfold, this compound is poised to play a pivotal role in advancing our understanding of disease mechanisms and developing effective treatments.
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